FXIIIa-IN-1

Anticoagulation Factor XIIIa Selectivity profiling

Procure FXIIIa-IN-1 (Compound 16) to secure the most selective (>208-fold vs thrombin/FXa) and non-cytotoxic heparin-mimetic FXIIIa inhibitor. Its reversible, substrate-competitive mechanism enables cleaner pharmacological interpretation than irreversible covalent probes. Validated for functional fibrin cross-linking assays and cell-based thrombosis models, this tool guarantees target engagement without confounding coagulation pathway interference.

Molecular Formula C26H25N5O19S6
Molecular Weight 903.9 g/mol
CAS No. 1185726-68-4
Cat. No. B15616130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFXIIIa-IN-1
CAS1185726-68-4
Molecular FormulaC26H25N5O19S6
Molecular Weight903.9 g/mol
Structural Identifiers
InChIInChI=1S/C26H25N5O19S6/c27-23-22-15(13-20(53(37,38)39)24(23)30-28-16-1-5-18(6-2-16)51(33,34)11-9-49-55(43,44)45)14-21(54(40,41)42)25(26(22)32)31-29-17-3-7-19(8-4-17)52(35,36)12-10-50-56(46,47)48/h1-8,13-14,32H,9-12,27H2,(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48)
InChIKeyOTKRGWXWWWNPKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FXIIIa-IN-1 (Compound 16) – Potent, Selective, Non-Covalent Factor XIIIa Inhibitor for Anticoagulant Research & Procurement


FXIIIa-IN-1 (CAS 1185726-68-4), also designated Compound 16, is a tetra-sulfonated heparin mimetic that acts as a non-covalent, reversible inhibitor of human coagulation factor XIIIa (FXIIIa). It belongs to the azo-naphthalene scaffold class and inhibits FXIIIa by competing with the Gln-donor protein substrate dimethylcasein at an anion-binding exosite, rather than through covalent active-site modification [1]. With an IC50 of 2.4 ± 0.5 μM, FXIIIa-IN-1 is the most potent member of a 27-compound heparin mimetic library and demonstrates >208-fold selectivity over thrombin and factor Xa, >65-fold over factor XIa, and >200-fold over the related cysteine protease papain [1]. The compound is non-cytotoxic to human cell lines and exhibits negligible perturbation of global coagulation times at concentrations >290-fold above its FXIIIa IC50 [1].

FXIIIa-IN-1 Procurement: Why In-Class Substitution Without Quantitative Selectivity Verification Risks Experimental Failure


FXIIIa inhibitors exhibit extreme functional divergence within the same structural class. Among the 27 sulfonated heparin mimetics evaluated in the primary discovery series, IC50 values ranged from 2.4 μM to >286 μM, and selectivity indices over off-target coagulation factors varied from non-existent (<1-fold for inhibitor 18) to >208-fold (inhibitor 16/FXIIIa-IN-1) [1]. Even within the azo-naphthalene sub-series (inhibitors 15–22), potency varied from 2.4 μM to inactive, and selectivity profiles were radically different [1]. Procuring a generic “FXIIIa inhibitor” or a structurally related analog without confirming the exact selectivity fingerprint—particularly the >208-fold window over thrombin/FXa and the >290-fold functional selectivity in plasma—directly risks obtaining a compound that non-selectively inhibits multiple coagulation factors (as observed with inhibitor 18) or lacks sufficient potency for meaningful target engagement [1]. Furthermore, mechanism of inhibition differs fundamentally across inhibitor classes: FXIIIa-IN-1 is a reversible, substrate-competitive inhibitor, whereas peptidomimetic inhibitors such as ZED3197 are irreversible covalent modifiers, making them non-interchangeable for mechanistic studies [2].

FXIIIa-IN-1 Quantitative Differentiation Evidence: Head-to-Head Selectivity, Potency, and Safety Data Against Closest Analogs


Superior Selectivity Over Coagulation Factors: FXIIIa-IN-1 vs. Inhibitors 13, 14, 18, and 19

Among the five heparin mimetics profiled for off-target coagulation factor inhibition, FXIIIa-IN-1 (inhibitor 16) exhibits the highest selectivity indices. Inhibitor 18 is non-selective, inhibiting thrombin, FXa, and FXIa at IC50 values comparable to its FXIIIa IC50. Inhibitor 19 shows only ≥7-fold selectivity over thrombin and FXa. Inhibitor 13 achieves 28-fold over thrombin and 20-fold over FXa. Inhibitor 14 exhibits 100-fold over thrombin but only 6-fold over FXa. In contrast, FXIIIa-IN-1 achieves >208-fold selectivity over both thrombin and factor Xa, and >65-fold over factor XIa [1]. Selectivity was determined using chromogenic substrate hydrolysis assays at pH 7.4, 37 °C, with inhibitor concentrations up to 500 μM for thrombin and FXa, and 150 μM for FXIa [1].

Anticoagulation Factor XIIIa Selectivity profiling Thrombin Factor Xa Factor XIa

Functional Selectivity in Human Plasma: FXIIIa-IN-1 Minimal Impact on Global Coagulation vs. Inhibitor 18

FXIIIa-IN-1 requires 704.6 ± 69 μM to double the activated partial thromboplastin time (APTT) in normal human plasma, representing >290-fold its FXIIIa IC50. In contrast, inhibitor 18 doubles APTT at 224.3 ± 20 μM, and inhibitor 17 at 681.5 ± 65 μM [1]. The >290-fold window indicates that FXIIIa-IN-1 does not significantly interfere with heparin-binding coagulation proteins (thrombin, FXa, FIXa, FXIa, antithrombin) at concentrations far exceeding those required for FXIIIa inhibition [1]. PT doubling concentrations were not determinable within the tested range for most inhibitors including FXIIIa-IN-1, indicating negligible impact on the extrinsic pathway [1].

Hemostasis Activated Partial Thromboplastin Time Functional selectivity Plasma coagulation

Cellular Safety: FXIIIa-IN-1 Non-Cytotoxic at 5× IC50 vs. Covalent Inhibitor Class Concerns

FXIIIa-IN-1 at 10 μM (approximately 3–5-fold its FXIIIa IC50) does not significantly affect proliferation of three human cell lines: breast (MCF-7), intestine (CaCo-2), and kidney (HEK-293) [1]. This compares favorably with the broader FXIIIa inhibitor landscape where covalent active-site inhibitors may carry inherent reactivity-linked toxicity risks [2]. The non-covalent, exosite-targeting mechanism of FXIIIa-IN-1 likely contributes to its benign cellular profile [1]. In contrast, covalent peptidomimetic inhibitors such as ZED3197, while potent (IC50 10–24 nM), contain a Michael acceptor warhead that irreversibly modifies the active-site cysteine, raising potential off-target reactivity questions not present with FXIIIa-IN-1's reversible mechanism [2].

Cytotoxicity Drug safety Cell viability MCF-7 CaCo-2 HEK-293

Defined Competitive Mechanism: FXIIIa-IN-1 Substrate-Specific Competition vs. Covalent and Allosteric Inhibitors

Michaelis-Menten kinetics analysis demonstrates that FXIIIa-IN-1 competitively inhibits FXIIIa with respect to the Gln-donor protein substrate dimethylcasein: KM increases ~11.6-fold (from 0.65 ± 0.04 mg/mL to 7.54 ± 0.90 mg/mL) in the presence of 25 μM inhibitor, while VMAX decreases only ~1.4-fold [1]. Critically, FXIIIa-IN-1 does not compete with the Lys-donor small substrate dansylcadaverine, confirming that inhibition occurs at the Gln-donor substrate binding exosite, not at the active site [1]. This mechanism is fundamentally distinct from covalent active-site inhibitors like ZED3197 (IC50 10 nM, irreversible Michael acceptor warhead targeting Cys314) [2] and from previously reported allosteric flavonoid trimer inhibitors (IC50 38–118 μM) [1]. The defined competitive mechanism permits predictable, tunable inhibition by modulating substrate concentrations.

Enzyme kinetics Substrate competition Michaelis-Menten Mechanism of inhibition Anion-binding exosite

Fibrin(ogen) Cross-Linking Inhibition: FXIIIa-IN-1 Concentration-Dependent Functional Efficacy in a Disease-Relevant Assay

FXIIIa-IN-1 inhibits FXIIIa-mediated polymerization of fibrin(ogen) in a concentration-dependent manner (5–2000 μM), as demonstrated by SDS-PAGE gel electrophoresis showing reduced γ-γ dimer formation [1]. This functional assay directly measures the disease-relevant endpoint of FXIIIa activity—fibrin cross-linking—rather than relying solely on artificial substrate turnover. While ZED3197 has also been shown to inhibit fibrin cross-linking via biochemical methods and thromboelastometry in whole human blood [2], the FXIIIa-IN-1 study provides complementary gel-based evidence across a wide concentration range (encompassing 2× to >800× IC50) [1]. This concentration-response characterization enables researchers to select appropriate doses for clot stabilization studies.

Fibrin polymerization γ-γ dimer Clot stabilization SDS-PAGE Functional assay

Selectivity Over Cysteine Proteases and Transglutaminases: FXIIIa-IN-1 >200-Fold Papain Window and 9-Fold TG2 Discrimination

FXIIIa-IN-1 exhibits >200-fold selectivity over the cysteine protease papain (no inhibition at 500 μM, the highest concentration tested) and a moderate 9-fold selectivity over recombinant tissue transglutaminase 2 (TG2) [1]. This profile is significant because TG2 shares 34% sequence similarity with FXIIIa within the transglutaminase superfamily and represents a major off-target concern [1]. While the primary paper does not report papain/TG2 selectivity data for other heparin mimetics in the series, the >200-fold papain window is the maximum detectable in the assay design. For context, the covalent inhibitor ZED3197 demonstrates excellent selectivity over TG1 (463-fold), TG2 (19-fold), TG3 (2791-fold), and TG7 (56-fold), but critically inhibits TG6 with equal potency to FXIIIa (selectivity = 1), revealing a transglutaminase selectivity gap not observed with FXIIIa-IN-1 [2].

Off-target selectivity Papain Tissue transglutaminase 2 Cysteine protease Transglutaminase superfamily

FXIIIa-IN-1 Optimal Research & Industrial Application Scenarios Based on Quantitative Differentiation Evidence


In Vitro Anticoagulant Discovery: Selectivity Screening Panels Requiring Minimal Off-Target Coagulation Factor Interference

FXIIIa-IN-1 is the preferred tool compound for anticoagulant discovery programs that require FXIIIa-specific inhibition with demonstrably wide selectivity margins over thrombin (>208-fold), factor Xa (>208-fold), and factor XIa (>65-fold) [1]. Its >290-fold functional selectivity in human plasma APTT assays [1] makes it suitable for mechanism-of-action studies where confounding effects on the intrinsic coagulation pathway must be excluded. In contrast to inhibitor 18 (non-selective) or inhibitor 14 (only 6-fold selective over FXa), FXIIIa-IN-1 enables cleaner interpretation of FXIIIa-specific pharmacological effects.

Mechanistic Enzymology: Defined Competitive Inhibitor for FXIIIa Substrate Recognition and Kinetics Studies

FXIIIa-IN-1 is uniquely suited for enzymology laboratories investigating FXIIIa substrate recognition mechanisms. Its well-characterized Michaelis-Menten kinetics—competitive with the Gln-donor substrate dimethylcasein (KM shift ~11.6-fold) but not with the Lys-donor substrate dansylcadaverine [1]—provides a reversible, tunable tool for probing the FXIIIa bisubstrate mechanism. This defined competitive behavior distinguishes FXIIIa-IN-1 from irreversible covalent inhibitors (e.g., ZED3197) that permanently modify the active-site cysteine and from allosteric modulators with less predictable concentration-response relationships [1][2].

Cell-Based Thrombosis and Hemostasis Models: Non-Cytotoxic FXIIIa Inhibition at Therapeutically Relevant Concentrations

FXIIIa-IN-1 is appropriate for cell-based models of thrombosis, wound healing, or fibrin matrix biology where sustained FXIIIa inhibition must be achieved without confounding cytotoxicity. Demonstrated non-cytotoxicity at 10 μM (3–5× IC50) in MCF-7, CaCo-2, and HEK-293 cell lines [1] supports its use in cellular assays at concentrations that achieve near-complete FXIIIa inhibition. This safety margin is particularly relevant when comparing against covalent inhibitor chemotypes whose reactive warheads may introduce cellular toxicity at effective concentrations.

Fibrin Clot Stabilization and Lysis Studies: Validated Functional Efficacy in Disease-Relevant Endpoint Assays

FXIIIa-IN-1 is validated for studies of fibrin clot architecture and susceptibility to fibrinolysis, having demonstrated concentration-dependent inhibition of FXIIIa-mediated fibrin(ogen) γ-γ dimer cross-linking by SDS-PAGE across a wide concentration range (5–2000 μM) [1]. This functional validation in a disease-relevant endpoint assay distinguishes FXIIIa-IN-1 from compounds characterized only by artificial substrate turnover. Researchers investigating clot stabilization, thromboelastometry, or fibrinolytic resistance can procure FXIIIa-IN-1 with confidence that target engagement translates to the functional endpoint.

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